(E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acryloylation: The final step involves the formation of the acrylonitrile moiety, typically through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((2-bromophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group, in particular, can affect its interaction with biological targets and its overall chemical behavior compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-15-6-1-2-7-16(15)21-10-13(9-20)18-22-17(11-26-18)12-4-3-5-14(8-12)23(24)25/h1-8,10-11,21H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODGJIZSFCWMK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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